![molecular formula C10H12F2N2 B1475365 2-(3,3-Difluoropyrrolidin-1-yl)aniline CAS No. 1897695-01-0](/img/structure/B1475365.png)
2-(3,3-Difluoropyrrolidin-1-yl)aniline
Overview
Description
Scientific Research Applications
Electroluminescence Application
- Context : The use of N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds in producing tetradentate bis-cyclometalated platinum(II) complexes.
- Application : These complexes demonstrate potential in organic light-emitting diode (OLED) devices due to their highly structured emission spectra and long lifetimes.
- Reference : Vezzu et al. (2010) in Inorganic Chemistry (Vezzu et al., 2010).
Chemical Synthesis and Directing Group Application
- Context : Utilization of 2-(pyridin-2-yl) aniline as a removable directing group in C-H amination mediated by cupric acetate.
- Application : It facilitates the effective amination of β-C(sp2)-H bonds of benzamide derivatives.
- Reference : Zhao et al. (2017) in Organic & Biomolecular Chemistry (Zhao et al., 2017).
Structural Characterization in Polymer Synthesis
- Context : Aniline's reaction with aromatic heterocyclic aldehydes for generating Schiff bases and subsequent synthesis of oxazepine derivatives.
- Application : These structures are characterized for potential applications in polymer synthesis.
- Reference : Jirjees (2022) in International Journal of Health Sciences (Jirjees, 2022).
Catalysis in Polymerization Processes
- Context : The synthesis of Silver(I)-pyridinyl Schiff base complexes.
- Application : These complexes show potential in catalyzing the ring-opening polymerization of ε-caprolactone.
- Reference : Njogu et al. (2017) in Inorganica Chimica Acta (Njogu et al., 2017).
properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-4-2-1-3-8(9)13/h1-4H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGSLXRCKSNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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